Pyrazolo[1,5-a]pyrazin-4(5h)-one
Overview
Description
Pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves cyclization reactions. One common method is the cycloannulation of appropriate precursors under basic conditions. For example, a base-mediated [3 + 2]-cycloannulation strategy can be employed using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide . This method allows for the construction of the pyrazolo[1,5-a]pyrazine core with good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar cyclization strategies but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using peracids, leading to the formation of quinone imine derivatives.
Reduction: Catalytic hydrogenation can reduce the C-6–C-7 double bond, minimizing the loss of aromaticity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Peracids at room temperature.
Reduction: Catalytic hydrogenation at room temperature.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its tunable photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. For instance, as a fluorescent probe, its mechanism involves the absorption and emission of light, which is influenced by the electronic structure of the compound . In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern.
Uniqueness
Pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or unique photophysical properties are required.
Properties
IUPAC Name |
5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUZNSCSKMAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301714-00-0 | |
Record name | pyrazolo[1,5-a]pyrazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action for Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against cancer cells?
A: While the exact mechanism is still under investigation, studies suggest that these compounds exhibit anticancer activity by inhibiting the growth of specific cancer cell lines. Research has shown promising results in A549 and H322 lung cancer cell lines [, , , ]. Further research is necessary to fully elucidate the specific pathways and targets involved.
Q2: Have any specific structural modifications of this compound been explored, and what is their impact on biological activity?
A: Yes, researchers have explored incorporating ferrocenyl groups into the this compound scaffold [, ]. These modifications have shown potential in enhancing the anticancer activity of the parent compound. Further investigation into the structure-activity relationship is ongoing.
Q3: What analytical techniques have been used to characterize and study these compounds?
A: Researchers have employed various analytical methods to characterize this compound derivatives. These methods include X-ray crystallography to determine single-crystal structures, fluorescence spectroscopy to study their fluorescent properties, and likely other standard characterization methods like NMR and mass spectrometry [, , ].
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